Cas no 54789-92-3 (L-Tartaric acidbishydrazide)

L-Tartaric acid bishydrazide is a hydrazide derivative of L-tartaric acid, characterized by its two hydrazide functional groups. This compound is widely utilized in organic synthesis, coordination chemistry, and as a chiral building block due to its stereochemical properties. Its bidentate structure enables effective chelation with metal ions, making it valuable in catalyst design and material science applications. The compound’s high purity and stability further enhance its suitability for precise synthetic and analytical processes. Additionally, its compatibility with various reaction conditions underscores its versatility in pharmaceutical and fine chemical research. L-Tartaric acid bishydrazide is a reliable reagent for researchers requiring controlled stereochemistry and robust functional group interactions.
L-Tartaric acidbishydrazide structure
L-Tartaric acidbishydrazide structure
Product Name:L-Tartaric acidbishydrazide
CAS No:54789-92-3
MF:C4H10N4O4
MW:178.146600246429
CID:56648
PubChem ID:99567
Update Time:2025-10-30

L-Tartaric acidbishydrazide Chemical and Physical Properties

Names and Identifiers

    • Tartaric dihydrazide
    • L-TARTARIC ACID DIHYDRAZIDE
    • L-TARTARIC ACID BISHYDRAZIDE
    • [R-(R*,R*)]-tartarohydrazide
    • L-TARTARIC DIHYDRAZIDE
    • tartaric acid dihydrazide
    • d-tartaric acid dihydrazide
    • d-Weinsaeure-dihydrazid
    • Einecs 259-349-4
    • Lg-Weinsaeure-dihydrazid
    • tartaric hydrazide
    • (2R,3R)-2,3-Dihydroxybutanedihydrazide
    • NSC 243481
    • A830369
    • 54789-92-3
    • AKOS006295481
    • (R-(R*,R*))-Tartarohydrazide
    • (2r,3r)-2,3-dihydroxysuccinohydrazide
    • l-(+)-tartaric acid dihydrazide
    • SCHEMBL714549
    • L-Tartaric acidbishydrazide
    • Inchi: 1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m1/s1
    • InChI Key: MDJZGXRFYKPSIM-JCYAYHJZSA-N
    • SMILES: O[C@@H](C(NN)=O)[C@H](C(NN)=O)O

Computed Properties

  • Exact Mass: 178.07000
  • Monoisotopic Mass: 178.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 151A^2
  • XLogP3: -3.9

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.626
  • Boiling Point: 724.9 °C at 760 mmHg
  • Flash Point: 724.9 °C at 760 mmHg
  • PSA: 150.70000
  • LogP: -2.12960

L-Tartaric acidbishydrazide Security Information

  • Storage Condition:2-8°C

L-Tartaric acidbishydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

L-Tartaric acidbishydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L223600-100mg
L-Tartaric acidbishydrazide
54789-92-3
100mg
$ 205.00 2022-06-04
TRC
L223600-250mg
L-Tartaric acidbishydrazide
54789-92-3
250mg
$ 420.00 2022-06-04
TRC
L223600-500mg
L-Tartaric acidbishydrazide
54789-92-3
500mg
$ 665.00 2022-06-04

L-Tartaric acidbishydrazide Related Literature

  • 1. 259. New methods in stereochemistry. Part III. Some new optically active reagents for ketones and aldehydes
    Alfred S. Galloway,John Read J. Chem. Soc. 1936 1222

Additional information on L-Tartaric acidbishydrazide

Introduction to L-Tartaric acidbishydrazide (CAS No. 54789-92-3) and Its Emerging Applications in Chemical Biology

L-Tartaric acidbishydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 54789-92-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This bishydrazide derivative of tartaric acid, a well-known dicarboxylic acid, exhibits remarkable potential in various biochemical and pharmacological applications. The compound's molecular structure, characterized by its hydrazide functional groups, positions it as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

The tartaric acid backbone provides a stable scaffold for further chemical modifications, making L-Tartaric acidbishydrazide a valuable building block in medicinal chemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in drug discovery programs. The hydrazide moiety, a key feature of this molecule, is known for its reactivity with carbonyl compounds, leading to the formation of Schiff bases and other functional derivatives that possess diverse biological activities.

One of the most compelling aspects of L-Tartaric acidbishydrazide is its potential as an inhibitor of enzymes involved in metabolic pathways relevant to human health. Studies have highlighted its inhibitory effects on various hydrolases and oxidoreductases, suggesting applications in managing metabolic disorders such as diabetes and hyperlipidemia. The compound's ability to modulate enzyme activity at submicromolar concentrations underscores its therapeutic promise. Furthermore, its structural similarity to naturally occurring compounds like dihydroxytartaric acid derivatives suggests that it may interact with biological targets in a manner akin to endogenous molecules, potentially minimizing side effects.

Recent research has also explored the antimicrobial properties of L-Tartaric acidbishydrazide. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains, including multidrug-resistant pathogens. The hydrazide group is believed to disrupt microbial cell membranes by forming reactive intermediates that induce oxidative stress. This mechanism aligns with the growing need for novel antimicrobial agents to combat rising resistance rates. Additionally, the compound's solubility in polar solvents enhances its suitability for formulation into diverse delivery systems, including topical creams and oral suspensions.

The pharmaceutical industry has been particularly interested in leveraging L-Tartaric acidbishydrazide for the development of kinase inhibitors. Kinases play a crucial role in signal transduction pathways associated with cancer and inflammatory diseases. By binding to specific kinase domains, this compound can modulate cellular processes that contribute to disease progression. Preliminary computational studies have identified potential binding pockets on kinases where L-Tartaric acidbishydrazide could be integrated into drug molecules. These findings are supported by experimental data showing dose-dependent inhibition of kinase activity in cellular assays.

In addition to its pharmacological applications, L-Tartaric acidbishydrazide has shown promise in agrochemical research. Its structural features make it a candidate for synthesizing chelating agents that enhance nutrient uptake in plants. By improving metal ion bioavailability, this compound could contribute to more efficient fertilization practices while reducing environmental impact. Such applications highlight the broad utility of 54789-92-3 beyond traditional pharmaceuticals.

The synthesis of L-Tartaric acidbishydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, enabling scalable production for industrial applications. The availability of synthetic protocols has spurred interest from academic researchers who are investigating novel derivatives with enhanced bioactivity or improved pharmacokinetic profiles.

Regulatory considerations play a critical role in advancing L-Tartaric acidbishydrazide into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material meets stringent quality standards before being tested in humans. Preclinical studies are underway to evaluate safety profiles and dosing regimens, with an emphasis on identifying potential toxicities early in the development pipeline. These efforts are essential for translating laboratory findings into viable therapeutic options for patients.

The future direction of research on L-Tartaric acidbishydrazide includes exploring its role in precision medicine approaches. By tailoring derivatives based on individual patient profiles, this compound could be developed into personalized therapies targeting specific genetic or metabolic markers. Advances in mass spectrometry and high-throughput screening technologies are accelerating the discovery process by allowing rapid characterization of molecular interactions.

In conclusion,L-Tartaric acidbishydrazide (CAS No. 54789-92-3) represents a significant advancement in chemical biology with far-reaching implications for medicine and agriculture alike. Its unique structure provides a foundation for innovative drug design while demonstrating versatility across multiple disciplines through collaborative research initiatives between academia and industry partners worldwide.

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